molecular formula C18H21FN6 B13162371 3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13162371
M. Wt: 340.4 g/mol
InChI Key: XSGHRKDXLLYGOI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a fluorophenyl group, an isopropylpiperazinyl group, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific combination of functional groups and its potential applications across various scientific fields. Its distinct chemical structure allows for diverse reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-(4-propan-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21FN6/c1-13(2)23-9-11-24(12-10-23)17-8-7-16-20-21-18(25(16)22-17)14-5-3-4-6-15(14)19/h3-8,13H,9-12H2,1-2H3

InChI Key

XSGHRKDXLLYGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2

Origin of Product

United States

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